4-Formylfuran-2-sulfonamide
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Overview
Description
4-Formylfuran-2-sulfonamide: is an organosulfur compound characterized by the presence of a furan ring substituted with a formyl group at the 4-position and a sulfonamide group at the 2-position
Mechanism of Action
Target of Action
4-Formylfuran-2-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby preventing bacterial replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound effectively halts DNA synthesis and bacterial replication .
Pharmacokinetics
They are also known to be metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the proliferation of bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylfuran-2-sulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the formylated furan with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formylfuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Carboxyfuran-2-sulfonamide.
Reduction: 4-Hydroxymethylfuran-2-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Formylfuran-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial or anticancer properties.
Materials Science: It can be used in the development of novel polymers and materials with unique electronic or optical properties.
Chemical Biology: It can be employed as a probe to study biological processes involving sulfonamide-containing compounds.
Industrial Chemistry: It can be used as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: Similar in having a formyl group but differs in the presence of a boronic acid group instead of a sulfonamide group.
Sulfanilamide: A well-known sulfonamide with a simpler structure, lacking the furan ring and formyl group.
Uniqueness
4-Formylfuran-2-sulfonamide is unique due to the combination of a furan ring, formyl group, and sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-formylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGZCJSZBZEAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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